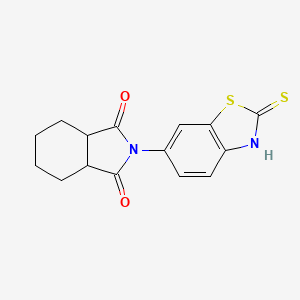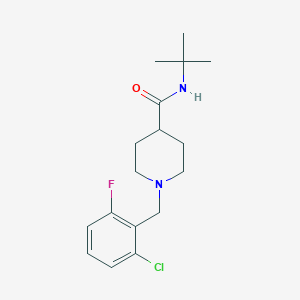![molecular formula C30H32N2O3S B5183244 N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, also known as MDY-1001, is a novel compound that has gained increasing attention in scientific research. This compound is a potent and selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a critical role in the regulation of cholesterol metabolism.
作用機序
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide exerts its pharmacological effects by inhibiting the activity of ACAT, which is responsible for the formation of cholesterol esters in various tissues. The inhibition of ACAT by this compound leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by this compound also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. The exact mechanism by which this compound induces apoptosis in cancer cells is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. The inhibition of ACAT by this compound leads to a reduction in cholesterol ester accumulation in macrophages and other cells, which is a critical step in the development of atherosclerosis. Moreover, the inhibition of ACAT by this compound also leads to a reduction in amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been found to induce apoptosis in cancer cells, which is a promising therapeutic approach for the treatment of cancer.
実験室実験の利点と制限
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for ACAT inhibition, which allows for the precise modulation of cholesterol metabolism. Moreover, this compound has been shown to exhibit favorable pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, there are also some limitations associated with the use of this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the research on N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide, including the development of new synthetic methods for its preparation, the identification of new therapeutic applications, and the investigation of its mechanism of action in more detail. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects. Furthermore, the evaluation of this compound in preclinical and clinical studies may provide valuable insights into its safety and efficacy in humans.
合成法
The synthesis of N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide involves a multistep process that starts with the preparation of the starting materials, followed by the formation of the key intermediate, and finally, the coupling of the intermediate with the adamantanecarbohydrazide moiety. The detailed synthesis method has been described in the literature and involves the use of various reagents and solvents. The purity and identity of the final compound are confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, Alzheimer's disease, and cancer. The inhibition of ACAT by this compound has been shown to reduce cholesterol ester accumulation in macrophages, which is a key step in the development of atherosclerosis. In addition, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in the brain, which is a hallmark of Alzheimer's disease. Moreover, this compound has also been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-3,5-diphenyladamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O3S/c1-22-12-14-26(15-13-22)36(34,35)32-31-27(33)30-18-23-16-28(20-30,24-8-4-2-5-9-24)19-29(17-23,21-30)25-10-6-3-7-11-25/h2-15,23,32H,16-21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKQOWZXSUYMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)(CC(C4)(C3)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

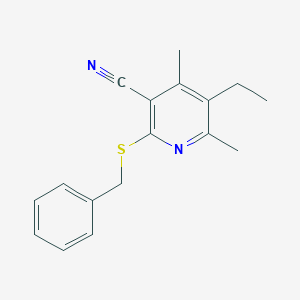
![5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5183171.png)
![N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5183172.png)
![2-(ethylthio)ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5183176.png)
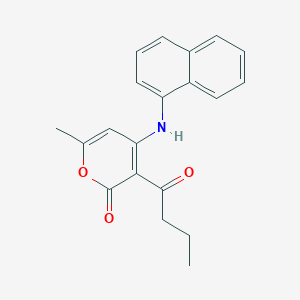
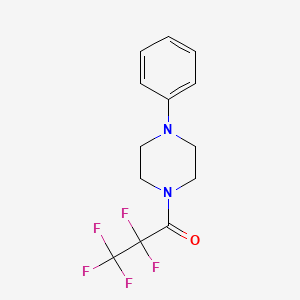
![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)
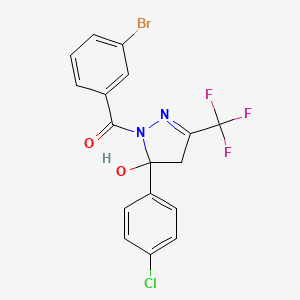
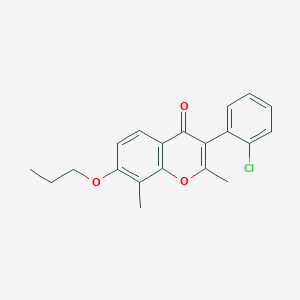
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5183276.png)
